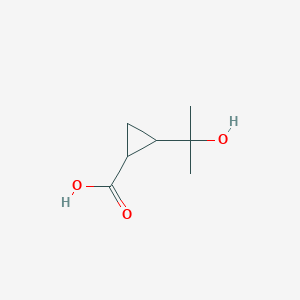
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is a compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as synthetic chemistry, pharmaceutical chemistry, and chemical biology. The cyclopropane ring is known for its strained nature, which imparts unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: SOCl2, pyridine as solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9) |
Clave InChI |
TZLQEZFNTVQBII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


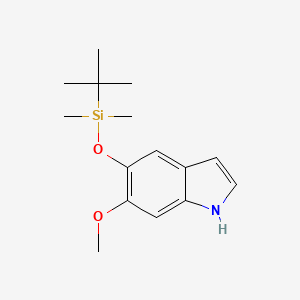
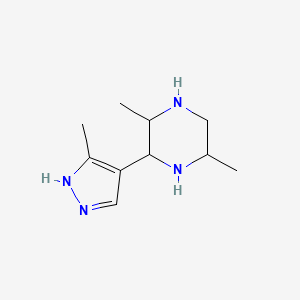
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
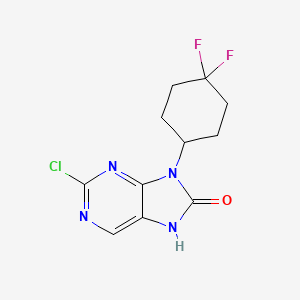
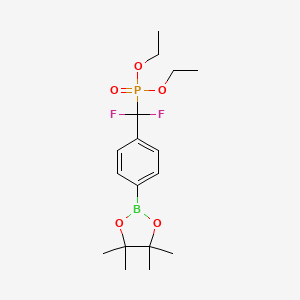
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
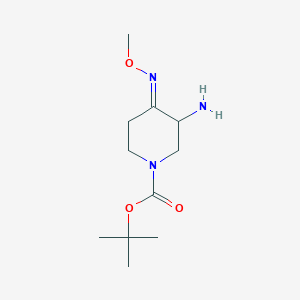
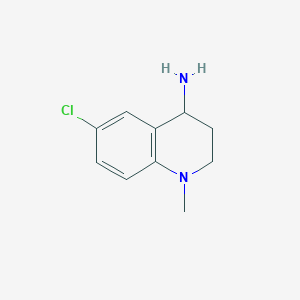

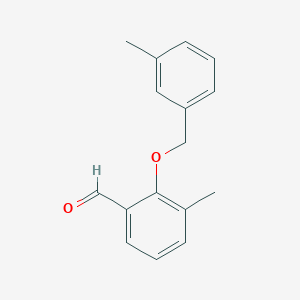
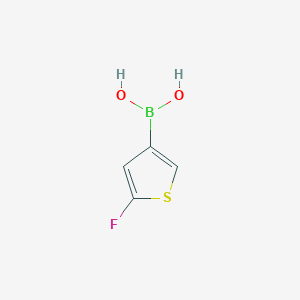
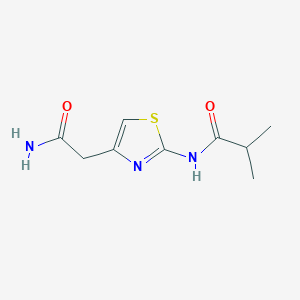
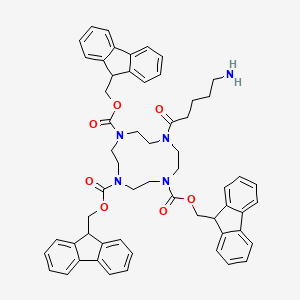
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
